molecular formula C8H7F3N2 B3030949 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-34-0

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3030949
CAS No.: 1150618-34-0
M. Wt: 188.15
InChI Key: XBAYNABCHREZEZ-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism . Additionally, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes occurring only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, this compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and other xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-b]pyridine framework. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as Togni Reagent I under specific conditions .

Another approach involves the use of hydrosilylation reactions to activate the substrates, followed by a reaction with nucleophilic trifluoromethyl sources . Industrial production methods often employ high-temperature vapor-phase reactions with transition metal-based catalysts to achieve efficient trifluoromethylation .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-13-7-5(6)2-1-3-12-7/h1-3,6H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAYNABCHREZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)N=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654960
Record name 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-34-0
Record name 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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